
(E)-3-(4-dimethylaminophenyl)-2-methylacrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety. The presence of the dimethylamino group imparts significant electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester typically involves the condensation of 4-dimethylaminobenzaldehyde with methyl acrylate in the presence of a base such as piperidine. The reaction is carried out in an ethanol solution, and the product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester exerts its effects is primarily through its electron-donating dimethylamino group. This group can interact with various molecular targets, influencing the electronic properties of the compound and facilitating its participation in different chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions, where the dimethylamino group plays a crucial role in stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Dimethylaminophenyl)acrylic acid: Similar structure but lacks the methyl ester group.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is unique due to its specific combination of a dimethylamino group and a methyl ester group, which imparts distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring precise control over electronic effects and reactivity patterns .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (E)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16-4)9-11-5-7-12(8-6-11)14(2)3/h5-9H,1-4H3/b10-9+ |
InChI Key |
XHWZYDHVSCSHKG-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


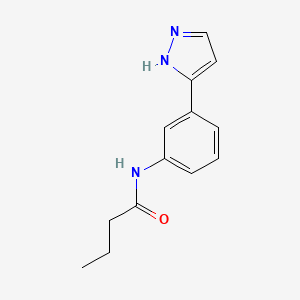


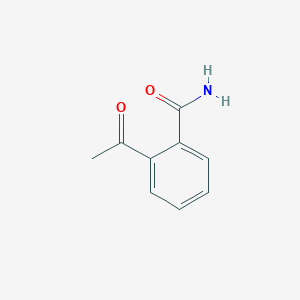
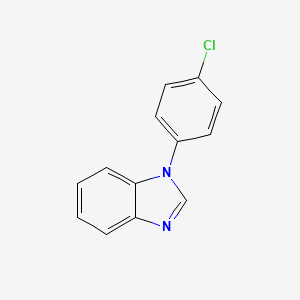
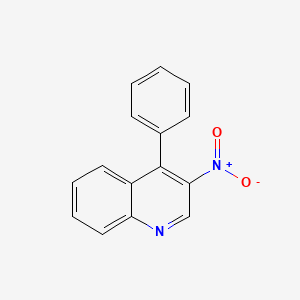

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
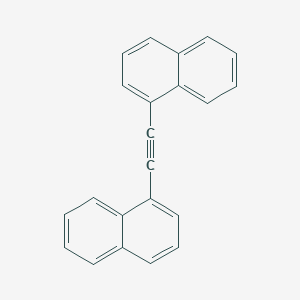
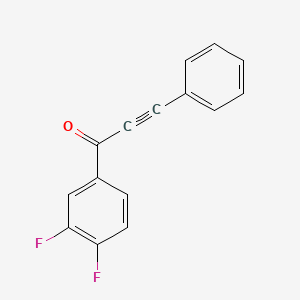
![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
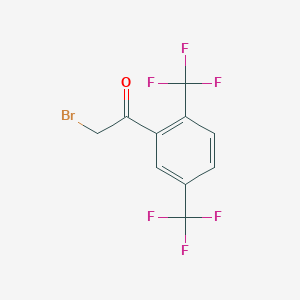
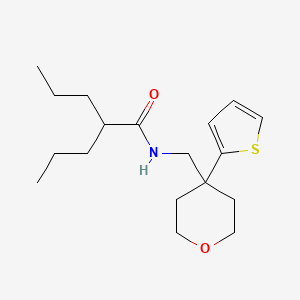
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
